2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide
CAS No.: 132234-67-4
Cat. No.: VC6032475
Molecular Formula: C9H12F6N2O3
Molecular Weight: 310.196
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132234-67-4 |
---|---|
Molecular Formula | C9H12F6N2O3 |
Molecular Weight | 310.196 |
IUPAC Name | 2,2,2-trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide |
Standard InChI | InChI=1S/C7H11F3N2O.C2HF3O2/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;3-2(4,5)1(6)7/h5,11H,1-4H2,(H,12,13);(H,6,7) |
Standard InChI Key | IMLHHTCGWZEINV-UHFFFAOYSA-N |
SMILES | C1CNCCC1NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of two distinct moieties: 2,2,2-trifluoroacetic acid and 2,2,2-trifluoro-N-piperidin-4-ylacetamide. The former is a strong carboxylic acid with three fluorine atoms, while the latter features a piperidine ring substituted with a trifluoroacetamide group. The structural interplay between these components is critical for its reactivity and solubility.
Key Structural Features:
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Trifluoroacetic Acid (TFA): The group enhances electrophilicity, making TFA a potent proton donor and catalyst in organic reactions .
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Piperidin-4-yl Acetamide: The piperidine ring provides a rigid, nitrogen-containing scaffold common in bioactive molecules, while the acetamide group introduces hydrogen-bonding capabilities .
Physicochemical Data
The compound’s properties are summarized below:
The solubility of this compound remains unspecified in available literature, though the presence of polar groups (e.g., amide, carboxylic acid) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via a two-step process:
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Formation of the Acetamide: Reacting piperidin-4-amine with trifluoroacetic anhydride in the presence of a base yields 2,2,2-trifluoro-N-piperidin-4-ylacetamide .
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Acid Complexation: The acetamide is then combined with trifluoroacetic acid, forming the final adduct through non-covalent interactions or salt formation .
Role of Trifluoroacetic Acid
TFA serves dual roles in such syntheses:
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Catalyst: Protonates heterocycles to activate them for nucleophilic aromatic substitution (SNAr) reactions .
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Solvent Component: When combined with 2,2,2-trifluoroethanol (TFE), TFA enhances reaction efficiency by solubilizing polar intermediates and stabilizing leaving groups .
Example Reaction:
Applications in Organic and Pharmaceutical Chemistry
Organic Synthesis
The compound’s trifluoroacetamide group is a versatile building block for:
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Peptide Mimetics: The amide bond mimics natural peptide linkages, enabling the design of protease-resistant analogs.
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Heterocyclic Functionalization: Facilitates SNAr reactions with aryl amines, yielding kinase inhibitors and other bioactive heterocycles .
Pharmaceutical Relevance
Piperidine derivatives are ubiquitous in drug discovery, with applications in:
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Central Nervous System (CNS) Agents: The piperidine ring’s conformational flexibility aids blood-brain barrier penetration.
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Kinase Inhibitors: Trifluoroacetamide groups enhance binding to ATP pockets via hydrophobic interactions .
Analytical Characterization
Spectroscopic Methods
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